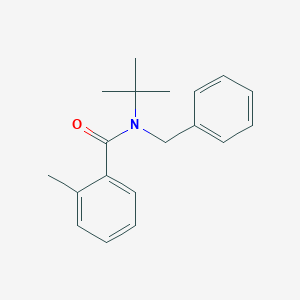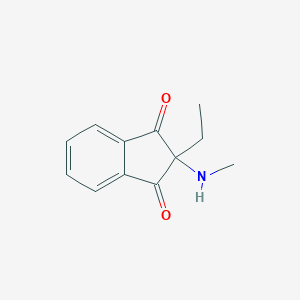![molecular formula C16H23N3S B184748 2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 5852-57-3](/img/structure/B184748.png)
2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMPT is a sulfur-containing compound that was first synthesized in the 1960s. It has since been studied for its potential use as a feed additive in the aquaculture industry, where it has been shown to increase feed intake, growth rate, and survival of various aquatic species. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has been shown to increase the secretion of digestive enzymes and improve the absorption of nutrients in the gut, leading to improved growth and feed conversion efficiency.
Effets Biochimiques Et Physiologiques
DMPT has been shown to have a number of biochemical and physiological effects on aquatic species and livestock. In aquatic species, DMPT has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance immune function. In livestock, DMPT has been shown to improve nutrient utilization, reduce environmental pollution, and enhance growth performance.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has a number of advantages for use in lab experiments, including its stability, ease of use, and low cost. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on DMPT, including its potential use in other animal species and its effects on gut microbiota. Other areas of research could include the development of new synthesis methods for DMPT, the optimization of dosages for different animal species, and the investigation of potential side effects or interactions with other feed additives.
In conclusion, DMPT is a synthetic compound that has been extensively studied for its potential use in animal feed and aquaculture. Its mechanism of action is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has a number of biochemical and physiological effects on aquatic species and livestock, and there are a number of future directions for research on this compound.
Méthodes De Synthèse
DMPT can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl hydrazine with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione in the presence of sulfuric acid. Other methods include the reaction of 2,3-dimethylphenyl isothiocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-amine, or the reaction of 2,3-dimethylphenyl isocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thiol.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential use in animal feed and aquaculture. In aquaculture, DMPT has been shown to increase feed intake, growth rate, and survival of various aquatic species, including shrimp, fish, and crustaceans. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.
Propriétés
Numéro CAS |
5852-57-3 |
|---|---|
Nom du produit |
2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Formule moléculaire |
C16H23N3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-11-6-5-9-16(10-11)17-15(20)19(18-16)14-8-4-7-12(2)13(14)3/h4,7-8,11,18H,5-6,9-10H2,1-3H3,(H,17,20) |
Clé InChI |
CDIBYUNHSPSUBW-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C |
SMILES canonique |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)







![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)




![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)